molecular formula C25H30F3N5O4 B611968 Snx-5422 CAS No. 908115-27-5

Snx-5422

Cat. No. B611968
M. Wt: 521.53
InChI Key: AVDSOVJPJZVBTC-CTYIDZIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SNX-5422 is a synthetic, novel, small molecule Hsp90 Inhibitor . It is an oral formulation that demonstrates strong efficacy and tolerability . SNX-5422 is positioned as a breakthrough therapy with broad applicability across a wide range of cancers .


Molecular Structure Analysis

The molecular formula of SNX-5422 is C25H30F3N5O4 . The average molecular weight is 521.541 and the monoisotopic mass is 521.224988955 .


Chemical Reactions Analysis

SNX-5422 is a prodrug of SNX-2112 . Once in the body, SNX-5422 is converted to SNX-2112, which is the active form . This conversion is consistent and rapid, observed in mice, rats, and dogs .


Physical And Chemical Properties Analysis

The physical and chemical properties of SNX-5422 include its molecular formula (C25H30F3N5O4) and molecular weight (521.53) . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

  • Antitumor Effects in Combination with Immunotherapy : SNX-5422, a prodrug of SNX-2112, inhibits Heat-shock protein 90 (Hsp90) and has shown promising antitumor effects in combination with checkpoint inhibitors in cancer models. This combination has been tested in preclinical studies and demonstrated significant antitumor activity in murine colon cancer models, suggesting potential for clinical development in cancer therapy (Sun, Hu, & Orlemans, 2018).

  • Treatment of Advanced Lung Cancers : In phase 1 studies, SNX-5422 combined with carboplatin and paclitaxel showed efficacy in patients with advanced lung cancers. The studies focused on evaluating the safety, tolerability, and pharmacokinetics of SNX-5422, and results indicated its potential as a treatment for lung cancer (Gutierrez et al., 2015; 2017; 2021).

  • Inhibition of Tumor Cell Growth and Angiogenesis : SNX-5422 was investigated in phase I studies for its effects on various solid tumors. It was found to inhibit tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by affecting signaling via Akt and ERK (Infante et al., 2014).

  • Chemoproteomics-Based Drug Discovery : The discovery of SNX-5422 as an Hsp90 inhibitor was driven by a chemoproteomics-based drug discovery strategy. This method allowed for the data-driven selection of both biological targets and chemical hits, exemplified in the development of SNX-5422 for clinical studies (Fadden et al., 2010).

  • Potential Treatment for SARS-CoV-2 : Research has also suggested that SNX-5422, due to its Hsp90 inhibiting properties, could be a potential treatment for SARS-CoV-2. It has been shown to inhibit SARS-CoV-2 replication in vitro and dampen expression of inflammatory pathways in human primary airway epithelial cells, indicating a role in early-stage infection treatment (Goswami et al., 2021).

  • Enhanced Neoantigen Presentation in Cancer Cells : SNX-5422 has been found to enhance the presentation of neoantigens on the surface of tumor cells, suggesting its usefulness in immunotherapy of cancer. This effect is independent of the induction of apoptosis, indicating a unique mechanism of action (Yap et al., 2019).

properties

IUPAC Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDSOVJPJZVBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238270
Record name SNX 5422
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT and ERK.
Record name SNX-5422
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Snx-5422

CAS RN

908115-27-5
Record name SNX 5422
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908115275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNX-5422
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SNX 5422
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNX-5422
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF52J69Q8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.